Cetyl dimethicone

Description

Properties

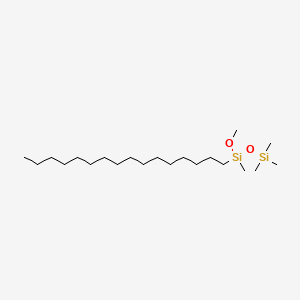

IUPAC Name |

hexadecyl-methoxy-methyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H48O2Si2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(6,22-2)23-24(3,4)5/h7-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUDPAKFOFFESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[Si](C)(OC)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H48O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191044-49-2 | |

| Record name | Siloxanes and Silicones, cetyl Me, di-Me | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

"Cetyl dimethicone chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl dimethicone is an alkyl-modified polysiloxane, a versatile silicone-based polymer widely utilized in the pharmaceutical and cosmetic industries. Its unique chemical structure, combining a flexible siloxane backbone with a long-chain alkyl group, imparts desirable physicochemical properties such as emollience, hydrophobicity, and a characteristic silky, non-greasy feel in topical formulations. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound, with a focus on the representative structure associated with CAS number 191044-49-2.

Chemical Structure and Nomenclature

This compound is not a single chemical entity but rather a family of alkyl-modified silicones. The term "cetyl" indicates the presence of a hexadecyl (C16H33) group, while "dimethicone" refers to a polymer backbone of repeating dimethylsiloxane units. The specific properties of a particular this compound product depend on the average molecular weight of the polymer, the degree of cetyl substitution, and the capping groups at the ends of the polysiloxane chain.

The most commonly referenced structure for this compound is associated with CAS Number 191044-49-2 , which is chemically defined as "Siloxanes and Silicones, cetyl Me, di-Me".[1] A representative chemical structure for this compound is hexadecyl-methoxy-methyl-trimethylsilyloxysilane , with the chemical formula C21H48O2Si2 .[2][3]

IUPAC Name: hexadecyl-methoxy-methyl-trimethylsilyloxysilane[2]

Synonyms: Polysiloxanes, cetyl Me, di-Me; Siloxanes and Silicones, cetyl Me, di-Me[2][4]

Physicochemical Properties

This compound is typically a clear, viscous liquid or a soft, waxy solid at room temperature.[5][6] Its properties can be tailored by varying the length of the polysiloxane chain and the degree of alkyl substitution. The presence of the long-chain cetyl group makes it more compatible with organic and hydrocarbon-based ingredients compared to standard dimethicone.[5] It is insoluble in water but soluble in many cosmetic oils and waxes.[7][8]

Table 1: Physicochemical Properties of this compound (CAS 191044-49-2)

| Property | Value | Reference |

| Molecular Formula | C21H48O2Si2 | [2][3] |

| Molecular Weight | 388.78 g/mol | [3] |

| Appearance | Clear to slightly hazy, viscous fluid or soft wax | [5][6] |

| Melting Point | 12-20 °C | [9] |

| Boiling Point | 374.4 ± 11.0 °C at 760 mmHg | [1] |

| Specific Gravity | ~0.86 - 0.94 g/cm³ at 25°C | [9][10] |

| Refractive Index | ~1.440 - 1.448 at 25°C | [9][10] |

| Viscosity | 75 - 1000 cSt at 25°C (Varies by grade) | [5][10] |

| Solubility | Insoluble in water; soluble in cosmetic oils and organic solvents. | [7][8][11] |

| Flash Point | >250°C | [10] |

Synthesis of this compound

The synthesis of this compound is typically achieved through one of two primary methods: hydrosilylation or a condensation reaction.

Hydrosilylation

Hydrosilylation is a widely used industrial process for the formation of silicon-carbon bonds.[12] In the context of this compound synthesis, this involves the platinum-catalyzed addition of a silicon-hydride (Si-H) bond from a polyhydromethylsiloxane to the double bond of a 1-hexadecene (an alpha-olefin).[13]

Experimental Protocol (General Hydrosilylation):

-

Reactant Preparation: A polyhydromethylsiloxane and 1-hexadecene are charged into a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

Catalyst Addition: A platinum catalyst, such as Karstedt's catalyst (a platinum-divinyltetramethyldisiloxane complex), is added to the reaction mixture. The amount of catalyst is typically in the parts-per-million range relative to the reactants.

-

Reaction: The mixture is heated to a temperature typically between 50 and 100°C.[13] The reaction is exothermic and may require cooling to maintain the desired temperature. The progress of the reaction can be monitored by observing the disappearance of the Si-H stretching band in the infrared spectrum (around 2100-2200 cm⁻¹).

-

Purification: After the reaction is complete, any unreacted starting materials and the catalyst may be removed. This can be achieved by vacuum stripping or by treatment with activated carbon followed by filtration.

Condensation Reaction

An alternative synthesis route involves the condensation reaction between a silanol-terminated polydimethylsiloxane and a cetyl-functionalized silane, or the co-hydrolysis of dimethyldichlorosilane and a cetyl-functionalized chlorosilane.[7][14]

Analytical Characterization

The structure and purity of this compound can be confirmed using various analytical techniques, primarily Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum will exhibit characteristic absorption bands for the polysiloxane backbone and the alkyl side chains.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Sample Preparation: A small amount of the this compound sample is placed directly onto the ATR crystal.

-

Data Acquisition: The infrared spectrum is recorded over a typical range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.

-

Spectral Analysis: The resulting spectrum is analyzed for characteristic peaks.

Expected Characteristic Peaks:

-

Si-O-Si stretching: Strong, broad absorption band around 1000-1100 cm⁻¹.[15]

-

Si-C stretching: Absorption bands around 1260 cm⁻¹ (from Si-CH₃) and 750-800 cm⁻¹.[15]

-

C-H stretching (alkyl groups): Sharp absorption bands in the region of 2850-2960 cm⁻¹.

-

C-H bending (alkyl groups): Absorption bands around 1465 cm⁻¹ and 1375 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR spectroscopy can provide detailed structural information about this compound, including the ratio of dimethylsiloxane to cetyl-methylsiloxane units and the nature of the end-capping groups.

Experimental Protocol (¹H and ²⁹Si NMR):

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ²⁹Si NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Spectral Analysis: The chemical shifts and integrals of the signals are analyzed to elucidate the molecular structure.

Expected Chemical Shifts:

-

¹H NMR:

-

Signals for the methyl protons on the silicon atoms will appear around 0.1 ppm.

-

Signals for the protons of the cetyl group will appear in the range of 0.8 to 1.3 ppm.

-

-

²⁹Si NMR:

-

The chemical shifts of the silicon atoms are highly sensitive to their local environment. Dimethylsiloxane units typically appear around -22 ppm.[16] The presence of the cetyl group will cause a shift in the signal of the attached silicon atom.

-

Applications and Functionality

This compound is primarily used as a skin-conditioning agent and emollient in a wide range of cosmetic and pharmaceutical products, including creams, lotions, sunscreens, and hair conditioners.[6][7] Its mechanism of action is based on its physical properties.

The long, flexible siloxane backbone provides a lubricious, silky feel, while the hydrophobic cetyl groups enhance its affinity for the lipid components of the skin and hair.[6] When applied, it forms a non-occlusive, water-repellent film that helps to reduce transepidermal water loss (TEWL), thereby maintaining skin hydration.[7] This protective barrier also contributes to a smooth skin feel and can improve the spreadability of formulations.

Conclusion

This compound is a valuable ingredient in the formulation of a wide array of personal care and pharmaceutical products. Its well-defined chemical structure and tunable physicochemical properties allow for the creation of aesthetically pleasing and functional delivery systems. A thorough understanding of its synthesis and analytical characterization is essential for quality control and the development of innovative formulations. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile silicone polymer.

References

- 1. This compound | CAS#:191044-49-2 | Chemsrc [chemsrc.com]

- 2. [PDF] A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation | Semantic Scholar [semanticscholar.org]

- 3. magritek.com [magritek.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. siltech.com [siltech.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. specialchem.com [specialchem.com]

- 8. glenncorp.com [glenncorp.com]

- 9. Siloxanes and Silicones, cetyl Me, di-Me [chembk.com]

- 10. uniqem.com.tr [uniqem.com.tr]

- 11. This compound - Descrizione [tiiips.com]

- 12. mdpi.com [mdpi.com]

- 13. US20020183445A1 - Method for preparation of aqueous emulsion of long-chain alkyl-modified silicone - Google Patents [patents.google.com]

- 14. Main Synthesis Procedures of Silicone Resin - Knowledge [silibasesilicone.com]

- 15. mdpi.com [mdpi.com]

- 16. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]

Cetyl Dimethicone: A Technical Guide for Formulation in Research and Drug Development

For Immediate Release

This technical guide provides an in-depth overview of Cetyl Dimethicone, a silicone-based polymer with increasing relevance in pharmaceutical and research applications, particularly in the development of topical drug delivery systems. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, formulation methodologies, and characterization techniques.

Core Physicochemical Data

This compound is an alkyl-modified silicone that offers unique properties as an excipient in pharmaceutical formulations. Its chemical structure imparts both silicone- and hydrocarbon-like characteristics, making it a versatile ingredient in various delivery systems.

| Property | Value | Reference |

| CAS Number | 191044-49-2 | [1][2] |

| Molecular Formula | C21H48O2Si2 | [1] |

| Molecular Weight | 388.78 g/mol | [1][2] |

| Appearance | Clear, colorless to slightly yellow, viscous liquid | |

| Solubility | Insoluble in water; soluble in organic solvents |

Synthesis and Formulation

This compound is synthesized through the hydrosilylation of a vinyl-terminated polydimethylsiloxane with 1-hexadecene. The reaction is typically catalyzed by a platinum complex. The final product is a clear, viscous liquid.

In pharmaceutical formulations, this compound is primarily used as an emulsifier, emollient, and conditioning agent.[3] It is particularly effective in forming stable water-in-oil (w/o) emulsions.[4] Its ability to form a non-occlusive, water-repellent film on the skin makes it a valuable component in topical drug delivery systems, potentially enhancing the penetration of active pharmaceutical ingredients (APIs) and improving patient compliance through its pleasant sensory profile.[5]

Experimental Protocols

Preparation of a this compound-Based Water-in-Oil (W/O) Emulsion

This protocol describes the formulation of a stable w/o emulsion using this compound as the primary emulsifier.

Materials:

-

This compound (e.g., Abil® EM 90)

-

Oil phase (e.g., liquid paraffin, caprylic/capric triglycerides)

-

Aqueous phase (e.g., purified water, glycerin, buffer)

-

Active Pharmaceutical Ingredient (API) - if applicable

-

Preservatives, antioxidants, and other excipients as required

Procedure:

-

Oil Phase Preparation: Dissolve this compound and any other oil-soluble components (including the API if it is oil-soluble) in the chosen oil phase. Heat the mixture to 70-75°C with gentle stirring until all components are fully dissolved and the phase is uniform.

-

Aqueous Phase Preparation: Dissolve any water-soluble components (including the API if it is water-soluble), preservatives, and other excipients in the aqueous phase. Heat the mixture to 70-75°C.

-

Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed (e.g., 5000-10000 rpm) using a high-shear mixer. Continue homogenization for 10-15 minutes to ensure the formation of fine, uniform droplets.

-

Cooling: Allow the emulsion to cool to room temperature with gentle, continuous stirring.

-

Final Adjustments: Once cooled, the pH of the emulsion can be adjusted if necessary. The final formulation can be incorporated into a suitable container.

Characterization of the this compound-Based Emulsion

1. Macroscopic Evaluation:

-

Visual Inspection: Observe the color, odor, and overall appearance of the emulsion.

-

Phase Separation: Monitor for any signs of phase separation (creaming, coalescence, or breaking) over a defined period at different storage conditions (e.g., 4°C, 25°C, 40°C).

2. Microscopic Evaluation:

-

Droplet Size Analysis: Use optical microscopy or laser diffraction to determine the mean droplet size and size distribution of the internal phase. A narrow size distribution generally indicates greater stability.

3. Physical Stability Testing:

-

Centrifugation Test: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) to accelerate phase separation. A stable emulsion will show no signs of separation.

-

Freeze-Thaw Cycling: Subject the emulsion to alternating cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours) for several cycles. This assesses the emulsion's resistance to extreme temperature fluctuations.

4. Rheological Characterization:

-

Viscosity Measurement: Use a viscometer to measure the viscosity of the emulsion. Changes in viscosity over time can indicate instability. The emulsion should exhibit shear-thinning behavior, which is desirable for topical applications.

Signaling Pathways & Logical Relationships

While this compound itself is not known to directly interact with specific signaling pathways, its role as a delivery vehicle can significantly influence the bioavailability and efficacy of an API that does. The proper formulation of a this compound-based emulsion is critical for ensuring the stability and performance of the drug product.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Final report on the safety assessment of stearoxy dimethicone, dimethicone, methicone, amino bispropyl dimethicone, aminopropyl dimethicone, amodimethicone, amodimethicone hydroxystearate, behenoxy dimethicone, C24-28 alkyl methicone, C30-45 alkyl methicone, C30-45 alkyl dimethicone, cetearyl methicone, this compound, dimethoxysilyl ethylenediaminopropyl dimethicone, hexyl methicone, hydroxypropyldimethicone, stearamidopropyl dimethicone, stearyl dimethicone, stearyl methicone, and vinyldimethicone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Mechanism of Action of Cetyl Dimethicone as an Emollient

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetyl dimethicone, an alkyl-modified polysiloxane, is a widely utilized silicone-based polymer in the cosmetic and pharmaceutical industries, primarily for its role as a skin-conditioning agent and emollient.[1] Its unique physicochemical properties impart a desirable sensory profile to topical formulations, characterized by a smooth, silky feel and enhanced spreadability.[2] This guide provides a comprehensive technical overview of the mechanism of action of this compound as an emollient, detailing its interaction with the stratum corneum to improve skin barrier function. This document also outlines the standard experimental protocols for evaluating its efficacy and presents representative data on its effects on skin hydration and transepidermal water loss (TEWL).

Physicochemical Properties and Mechanism of Action

This compound is a silicone polymer that is insoluble in water.[1][2] Its primary mechanism of action as an emollient is centered around its ability to form a protective, water-repellent barrier on the skin's surface.[2][3] This action is twofold:

-

Occlusion: The film formed by this compound is semi-occlusive, meaning it slows down the rate of transepidermal water loss (TEWL) from the stratum corneum to the environment.[4][5] This is a critical function for maintaining skin hydration and is particularly beneficial for dry or compromised skin conditions. Unlike more occlusive ingredients like petrolatum, which can reduce TEWL by over 98%, silicones such as dimethicone typically reduce TEWL by 20-30%.[4] This semi-permeable nature allows the skin to "breathe" while still providing a significant moisturizing effect.

-

Emollience: As an emollient, this compound fills in the microscopic gaps between corneocytes in the stratum corneum, creating a smoother and softer skin surface.[4] This not only improves the tactile feel of the skin but also enhances its flexibility and reduces the appearance of fine lines and flakiness. The unique spreading behavior of this compound allows for a more even distribution of the product on the skin.[1]

The following diagram illustrates the mechanism of action of this compound on the skin.

Quantitative Data on Emollient Efficacy

| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | % Change | Study Duration |

| Transepidermal Water Loss (TEWL) (g/m²/h) | 12.5 ± 2.1 | 9.4 ± 1.8 | -25% | 4 weeks |

| Skin Hydration (Corneometer Units) | 35.2 ± 5.4 | 48.7 ± 6.1 | +38% | 4 weeks |

Disclaimer: The data presented in this table are representative values for silicone-based emollients and are intended for illustrative purposes. Specific results for formulations containing this compound may vary.

Experimental Protocols for Efficacy Evaluation

The efficacy of emollients like this compound is primarily assessed through non-invasive in vivo methods that measure changes in skin barrier function. The two most common and critical experimental protocols are the measurement of Transepidermal Water Loss (TEWL) and skin surface hydration.

Protocol for Transepidermal Water Loss (TEWL) Measurement

Objective: To quantify the rate of water vapor diffusing from the stratum corneum into the atmosphere, providing an indirect measure of the skin's barrier integrity. A reduction in TEWL indicates an improved barrier function.

Instrumentation: An open-chamber evaporimeter (e.g., Tewameter®) is commonly used.

Methodology:

-

Subject Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (typically 20-22°C and 40-60% relative humidity) for at least 15-30 minutes prior to measurement to minimize the influence of environmental fluctuations and sweating.[6]

-

Test Site Selection: A standardized area on the volar forearm is typically selected for the application of the test product and for measurements.

-

Baseline Measurement: Before product application, baseline TEWL readings are taken from the designated test sites. The probe of the Tewameter is placed gently on the skin surface, and the water vapor gradient is measured.

-

Product Application: A standardized amount of the emollient containing this compound is applied to the test site.

-

Post-Application Measurements: TEWL measurements are repeated at specified time intervals after product application (e.g., 1, 2, 4, 8, and 24 hours) to assess the immediate and long-term effects of the emollient.

-

Data Analysis: The change in TEWL from baseline is calculated to determine the efficacy of the product in reducing water loss.

Protocol for Skin Hydration Measurement

Objective: To measure the water content of the stratum corneum, providing a direct assessment of the skin's hydration level. An increase in the measured value indicates improved skin hydration.

Instrumentation: A Corneometer® is the standard instrument for this measurement.[7][8][9][10][11]

Methodology:

-

Subject Acclimatization: Similar to TEWL measurements, subjects must acclimatize to a controlled environment.

-

Test Site Selection: The volar forearm is a common site for these measurements.

-

Baseline Measurement: The Corneometer® probe is pressed onto the skin surface, and the electrical capacitance, which correlates with the water content, is measured in arbitrary units (A.U.).

-

Product Application: The emollient is applied to the test site.

-

Post-Application Measurements: Hydration levels are measured at various time points after application to evaluate the moisturizing effect of the product over time.

-

Data Analysis: The increase in Corneometer® units from baseline indicates the hydrating efficacy of the emollient.

The following diagram outlines a typical experimental workflow for evaluating the efficacy of an emollient.

Conclusion

This compound functions as an effective emollient through a dual mechanism of forming a semi-occlusive barrier to reduce transepidermal water loss and by smoothing the skin surface. Its favorable sensory profile and compatibility with a wide range of cosmetic ingredients make it a valuable component in formulations aimed at improving skin hydration and overall skin health. The standardized in vivo methods of TEWL and corneometry provide robust and reproducible means of substantiating the emollient efficacy of products containing this compound. While specific quantitative data for this compound remains a gap in publicly available literature, the performance of silicone-based emollients, in general, demonstrates a significant improvement in skin barrier function. Further clinical studies focusing specifically on this compound would be beneficial to provide more precise quantitative data on its emollient effects.

References

- 1. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. stryker.com [stryker.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. assets.ctfassets.net [assets.ctfassets.net]

- 8. Depth‐dependent hydration dynamics in human skin: Vehicle‐controlled efficacy assessment of a functional 10% urea plus NMF moisturizer by near‐infrared confocal spectroscopic imaging (KOSIM IR) and capacitance method complemented by volunteer perception - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rivoli.ch [rivoli.ch]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to the Solubility of Cetyl Dimethicone in Cosmetic Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cetyl Dimethicone

This compound is an alkyl-modified silicone polymer used extensively in the cosmetics and personal care industries.[1] Structurally, it is a derivative of dimethicone where some of the methyl groups along the silicone backbone are replaced with cetyl (C16) alkyl chains. This modification imparts a unique set of properties, bridging the gap between traditional silicone fluids and organic oils.[2] The presence of the long alkyl chains increases its compatibility and solubility with organic-based cosmetic ingredients compared to standard dimethicone.[2][3]

This compound serves multiple functions in formulations, including as a skin-conditioning agent, emollient, and texture enhancer.[1] It provides a silky, smooth, and non-greasy feel, forms a protective yet breathable barrier on the skin to prevent moisture loss, and improves the spreadability of products.[1] Its INCI name is this compound, and it is a clear, viscous, oil-soluble liquid.[1][2] Understanding its solubility in various cosmetic oils is critical for formulation development, ensuring product stability, efficacy, and desired sensory characteristics.

Factors Influencing Solubility

The solubility of this compound in cosmetic oils is not absolute and is governed by several physicochemical factors. The interplay between the silicone backbone and the organic oil phase dictates the compatibility of the system. Key influencing factors include the polarity of the cosmetic oil, the molecular structure of both the silicone and the oil, and the temperature of the system.

A diagram illustrating these relationships is provided below.

Caption: Logical relationship of factors affecting this compound solubility.

Solubility Data in Common Cosmetic Oils

The compatibility of this compound varies significantly across different classes of cosmetic oils. Generally, its alkyl modification enhances its solubility in non-polar organic compounds like hydrocarbons and certain esters, while its silicone backbone allows for compatibility with other silicone fluids.[2][4] The following table summarizes the solubility profile of this compound in a range of common cosmetic oils, based on publicly available technical data sheets and formulation guides.

| Oil / Solvent Class | Specific Example | Solubility | Reference |

| Silicones | Cyclopentasiloxane (D5) | Soluble | [2] |

| Dimethicone (350 cSt) | Insoluble | [2] | |

| Hydrocarbons | Mineral Oil | Soluble | [2] |

| Isododecane | Soluble | [5] | |

| Paraffin Oil | Insoluble | [5] | |

| Esters | Isopropyl Myristate (IPM) | Soluble | [5] |

| Ethylhexylcarbonate | Soluble | [5] | |

| Triglycerides | Caprylic/Capric Triglyceride | Generally Soluble | [4] |

| Almond Oil | Insoluble | [5] | |

| Alcohols | Isopropyl Alcohol (IPA) | Insoluble | [2] |

| Ethanol | Insoluble | [6] | |

| Polar Solvents | Water | Insoluble | [1][2] |

| Propylene Glycol | Insoluble | [7] |

Note: Solubility can be concentration and temperature-dependent. The data presented is a general guide at room temperature and typical use levels (1-10%).

Experimental Protocol for Solubility Determination

A standardized visual miscibility test is a common and effective method for determining the solubility of this compound in cosmetic oils. This protocol provides a clear, step-by-step approach for qualitative and semi-quantitative assessment.

Materials and Equipment

-

This compound sample

-

A selection of cosmetic oils for testing

-

Calibrated analytical balance (± 0.001 g)

-

Glass vials or test tubes with closures (e.g., 20 mL scintillation vials)

-

Vortex mixer

-

Water bath or oven for temperature control

-

Pipettes or droppers

-

Light source with a dark background for visual inspection

Experimental Procedure

-

Preparation of Mixtures:

-

Tare a clean, dry glass vial on the analytical balance.

-

Accurately weigh 1.0 g of this compound into the vial.

-

Accurately weigh 9.0 g of the chosen cosmetic oil into the same vial to create a 10% (w/w) mixture.

-

Prepare additional vials with varying concentrations as required (e.g., 1%, 5%, 20% w/w).

-

-

Mixing:

-

Securely cap the vial.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough agitation.

-

-

Observation at Ambient Temperature (25°C):

-

Let the vial stand undisturbed for 24 hours.

-

Visually inspect the sample against a dark background.

-

Record observations using the following criteria:

-

Soluble: The solution is completely clear and homogenous with no visible separation, cloudiness, or particulates.

-

Partially Soluble/Dispersible: The solution appears cloudy, hazy, or opalescent, indicating a fine dispersion but not a true solution.

-

Insoluble: Two or more distinct layers are visible, or particulates of the solute are settled at the bottom.

-

-

-

Observation at Elevated Temperature (Optional - e.g., 40°C):

-

Place the vials in a water bath or oven set to the desired temperature for 4 hours.

-

After 4 hours, remove the vials and repeat the visual inspection (Step 3). Note any changes in clarity.

-

Allow the vials to cool to ambient temperature and observe again after 24 hours to check for any precipitation or phase separation (recrystallization).

-

-

Data Recording:

-

Systematically record all observations in a laboratory notebook, noting the concentration, oil type, temperature, and visual assessment for each sample.

-

A flowchart for this experimental workflow is provided below.

Caption: Experimental workflow for determining this compound solubility.

Formulation Considerations and Conclusion

The solubility of this compound is a pivotal parameter for cosmetic formulators. Its enhanced compatibility with non-polar oils makes it an excellent choice for anhydrous systems, color cosmetics, and the oil phase of emulsions.[2] In formulations where it is insoluble, such as with standard dimethicone or highly polar oils, it may still be used to create specific textures or as a rheology modifier, but careful consideration must be given to the stability of the system to prevent phase separation.[3]

For water-in-oil emulsions, this compound can act as a stabilizer for the oil phase and contribute to the overall sensory profile.[8] The typical use level in cosmetic formulations ranges from 0.5% to 5.0%.[1]

References

- 1. specialchem.com [specialchem.com]

- 2. siltech.com [siltech.com]

- 3. scientificspectator.com [scientificspectator.com]

- 4. scientificspectator.com [scientificspectator.com]

- 5. cht-silicones.com [cht-silicones.com]

- 6. deepseasilicone.com [deepseasilicone.com]

- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 8. applications.emro.who.int [applications.emro.who.int]

The Core Functionality of Cetyl Dimethicone in Advanced Silicone Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cetyl dimethicone, an alkyl-modified polysiloxane, represents a cornerstone ingredient in the formulation of advanced silicone polymers for the cosmetic and pharmaceutical industries. Its unique chemical structure, which incorporates a long-chain C16 alkyl group (cetyl) onto a dimethicone backbone, imparts a distinct combination of properties not achievable with standard polydimethylsiloxane (PDMS). This guide provides an in-depth analysis of its functionality, supported by quantitative data, experimental methodologies, and an exploration of its mechanism of action.

Physicochemical and Functional Properties

This compound is a versatile polymer that functions primarily as a skin-conditioning agent, emollient, and emulsifier.[1][2] It is typically a clear, viscous liquid or a soft, waxy substance, depending on its specific molecular weight and degree of alkylation.[3][4] Unlike volatile, short-chain silicones, this compound provides a durable, substantive film on the skin, contributing to its efficacy in long-wear and protective formulations.[1]

Its key functionalities stem from its amphiphilic nature: the silicone backbone provides the characteristic silky feel, spreadability, and breathability, while the lipophilic cetyl groups enhance compatibility with organic ingredients and oils.[5][6] This dual character is critical for its role in stabilizing emulsions and improving the sensory profile of topical products.[1][7]

Key Performance Attributes:

-

Emolliency and Sensory Feel : It imparts a smooth, velvety, and non-greasy feel to formulations, enhancing their spreadability and absorption.[4][8]

-

Film-Forming and Occlusion : It forms a water-repellent, protective barrier on the skin.[4][8] This film is vapor-permeable, allowing the skin to "breathe" while significantly reducing transepidermal water loss (TEWL), thereby improving skin hydration.[2][9]

-

Water Resistance : The hydrophobic barrier created by this compound improves the water resistance of formulations, a particularly valuable attribute in sunscreens and long-wear color cosmetics.[4][10]

-

Emulsification : It is an effective water-in-oil (W/O) emulsifier, capable of stabilizing emulsions containing both silicone and organic oils.[1][11]

-

Solubility and Compatibility : It is insoluble in water but soluble in organic solvents, mineral oil, and cyclopentasiloxane, making it highly compatible with a wide range of cosmetic and pharmaceutical ingredients.[3][5][7]

Quantitative Data and Specifications

The following tables summarize key quantitative data for this compound, compiled from technical data sheets and scientific literature.

Table 1: Typical Physicochemical Properties

| Property | Value / Description | Source(s) |

| INCI Name | This compound | [5] |

| Appearance | Clear, viscous liquid to opaque, waxy paste | [3] |

| Viscosity | 75 – 250 cP (Typical for a specific commercial product) | [5] |

| Solubility | Insoluble in Water; Soluble in Mineral Oil, Cyclopentasiloxane | [5] |

| Recommended Use Level | 0.5% – 5.0% (Formulation dependent) | [8] |

| Shelf Life | Approx. 36 months (in unopened containers, 10-40°C) | [5] |

Table 2: Formulation-Specific Quantitative Data

| Parameter | Value / Finding | Source(s) |

| Concentration in Stable W/O/W Emulsion | A stable multiple emulsion was formulated with 2.4% this compound copolyol. | [11] |

| Effect on Sunscreen Efficacy | Improves spreadability of UV filters, which can enhance SPF and water resistance.[10] | [10] |

| Water Resistance Claim Substantiation | Formulations must retain ≥50% of their SPF value after 40 minutes (Water-Resistant) or 80 minutes (Very Water-Resistant) of water immersion. | [1][12] |

| Safety Profile | Considered non-comedogenic and unlikely to be absorbed through the skin due to its large molecular weight.[8][13] | [8][13] |

Core Mechanisms of Action

This compound's functionality is best understood through its molecular structure and orientation at interfaces.

Film-Forming and Barrier Function

When applied to the skin, the flexible siloxane backbone spreads easily, while the outward-facing methyl and cetyl groups create a low-energy, hydrophobic surface. This ordered film acts as a physical barrier that is permeable to vapor but resistant to liquid water, thereby preventing moisture loss while avoiding a heavy, occlusive feel.

References

- 1. certifiedcosmetics.com [certifiedcosmetics.com]

- 2. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]

- 3. mdpi.com [mdpi.com]

- 4. rheosense.com [rheosense.com]

- 5. rheologylab.com [rheologylab.com]

- 6. Final report on the safety assessment of stearoxy dimethicone, dimethicone, methicone, amino bispropyl dimethicone, aminopropyl dimethicone, amodimethicone, amodimethicone hydroxystearate, behenoxy dimethicone, C24-28 alkyl methicone, C30-45 alkyl methicone, C30-45 alkyl dimethicone, cetearyl methicone, this compound, dimethoxysilyl ethylenediaminopropyl dimethicone, hexyl methicone, hydroxypropyldimethicone, stearamidopropyl dimethicone, stearyl dimethicone, stearyl methicone, and vinyldimethicone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using this compound copolyol and Polysorbate 80. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Spreadability Measurements to Assess Structural Equivalence (Q3) of Topical Formulations—A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. skintypesolutions.com [skintypesolutions.com]

- 10. Journal of Cosmetic Science [jcs.scholasticahq.com]

- 11. Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using this compound copolyol and Polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulations regarding water resistance testing of sunscreens - GBA Group Cosmetics [gba-group-cosmetics.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biocompatibility and Safety Profile of Cetyl Dimethicone

Disclaimer: This document synthesizes publicly available data for informational purposes. While this compound is the focus, much of the available safety data is for dimethicone, a closely related and representative polysiloxane. This is noted where applicable.

Executive Summary

This compound, an alkyl-substituted siloxane polymer, is widely utilized in cosmetic and pharmaceutical formulations for its unique sensory and functional properties, including its emollient and occlusive effects. This technical guide provides a comprehensive overview of the biocompatibility and safety profile of this compound, drawing from established literature and regulatory assessments. The available data, primarily from the Cosmetic Ingredient Review (CIR) Expert Panel, indicates that this compound is safe for its intended uses.[1][2] It is characterized by low dermal absorption due to its large molecular weight and exhibits a minimal potential for cytotoxicity, irritation, sensitization, and genotoxicity.[1][2] This guide details the experimental protocols for key biocompatibility assessments and explores the mechanistic basis of its interaction with the skin.

Physicochemical Properties and Manufacturing

This compound is a silicone polymer with the following generalized structure where 'x' and 'y' can vary. It is produced by the hydrosilylation of C16 alpha-olefins.[3] This process results in a clear, viscous liquid that is insoluble in water.[4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Siloxanes and Silicones, hexadecyl methyl, dimethyl | [4] |

| CAS Number | 191044-49-2 | [4] |

| Appearance | Clear, viscous liquid | [4] |

| Solubility | Insoluble in water | [4] |

| Function | Emollient, Skin-Conditioning Agent | [4][5] |

Biocompatibility and Safety Profile

The biocompatibility of this compound is well-established through a history of safe use and toxicological testing, often as part of the broader dimethicone polymer group. The Cosmetic Ingredient Review (CIR) Expert Panel has repeatedly assessed the safety of dimethicone and its derivatives, including this compound, and has concluded them to be safe in cosmetic formulations.[1][2][6]

Cytotoxicity

In vitro cytotoxicity studies are fundamental to assessing the biocompatibility of materials. For silicone-based materials like this compound, these tests evaluate whether the material or its extracts cause cell death or inhibit cell growth. The available data on dimethicone, which is considered representative, shows no significant cytotoxic effects in standard assays.[1]

Table 1: Summary of Cytotoxicity Data (Representative for Dimethicone)

| Test Method | Cell Line | Concentration/Extract | Result | Reference |

| ISO 10993-5 (Elution Test) | L929 mouse fibroblasts | 100% extract | Non-cytotoxic (Cell viability >70%) | [1] |

Skin Irritation

Skin irritation studies assess the potential of a substance to cause reversible inflammatory reactions on the skin. Both in vivo animal studies and in vitro human tissue models are used. Dimethicone is consistently classified as a minimal irritant.[1][2]

Table 2: Summary of Skin Irritation Data (Representative for Dimethicone)

| Test Method | Species | Concentration | Result | Reference |

| Primary Dermal Irritation | Rabbit | up to 100% | Minimal irritant (Primary Irritation Index ≤ 2.8) | [7] |

| OECD 439 (in vitro) | Reconstructed Human Epidermis | Not specified | Non-irritant (Cell viability >50%) | [7] |

Skin Sensitization

Skin sensitization is an allergic response mediated by the immune system upon repeated contact with a substance. Studies on dimethicone have shown no evidence of sensitizing potential.[1][2]

Table 3: Summary of Skin Sensitization Data (Representative for Dimethicone)

| Test Method | Species | Concentration | Result | Reference |

| Guinea Pig Maximization Test | Guinea Pig | Undiluted and 79% | Non-sensitizer | [1] |

| Human Repeat Insult Patch Test (HRIPT) | Human | 5.0% | Non-sensitizer | [1][2] |

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material. Dimethicone has been found to be negative in all genotoxicity assays conducted.[1][2]

Table 4: Summary of Genotoxicity Data (Representative for Dimethicone)

| Test Method | System | Concentration | Result | Reference |

| Ames Test | S. typhimurium | Not specified | Non-mutagenic | [1] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Negative | [1] |

Dermal Absorption

Due to their large molecular weight, dimethicone polymers, including this compound, are not significantly absorbed through the skin.[1][2] This lack of dermal penetration is a key factor in their favorable safety profile.

Mechanistic Insights: Interaction with the Skin

The primary mechanism of action of this compound on the skin is physical rather than pharmacological. It forms a breathable, water-repellent barrier on the skin's surface. This has two main effects:

-

Occlusion: The barrier reduces transepidermal water loss (TEWL), leading to increased hydration of the stratum corneum.

-

Emollience: It fills in the spaces between corneocytes, creating a smooth and soft skin feel.

While not directly interacting with cellular receptors in a classic ligand-receptor manner, the occlusive nature of this compound can indirectly influence keratinocyte function through mechanotransduction. The hydration and mechanical stress exerted by the occlusive film can modulate signaling pathways in keratinocytes that are involved in proliferation and differentiation.

Figure 1: Indirect influence of this compound on keratinocyte signaling through mechanotransduction.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key biocompatibility assays relevant to this compound, based on international standards.

In Vitro Cytotoxicity: ISO 10993-5 (Extract Method)

This test assesses the cytotoxic potential of leachable substances from a material.

Methodology:

-

Sample Preparation: this compound is extracted in a cell culture medium (e.g., MEM) with serum at a ratio of material to medium (e.g., 0.2 g/mL) for 24 hours at 37°C.

-

Cell Culture: L929 mouse fibroblast cells are seeded in 96-well plates and incubated until they form a sub-confluent monolayer.[8][9][10]

-

Exposure: The culture medium is replaced with the this compound extract and control extracts (negative and positive controls).

-

Incubation: The cells are incubated with the extracts for 24-72 hours.[11]

-

Assessment: Cell viability is quantified using a colorimetric assay such as the MTT assay. The absorbance is measured, and the percentage of viable cells is calculated relative to the negative control.[9]

-

Interpretation: A material is considered non-cytotoxic if the cell viability is greater than 70%.[11]

Figure 2: Experimental workflow for in vitro cytotoxicity testing (ISO 10993-5).

In Vitro Skin Irritation: OECD 439

This test uses a reconstructed human epidermis (RhE) model to predict the skin irritation potential of a chemical.[12][13][14]

Methodology:

-

Tissue Preparation: Commercially available RhE tissues are pre-incubated in assay medium.[15][16]

-

Application: A defined amount of this compound is applied topically to the surface of the RhE tissue.[12][16]

-

Exposure: The tissues are exposed to the test material for a specified duration (e.g., 15-60 minutes).[12]

-

Post-exposure Incubation: The test material is removed, and the tissues are incubated in fresh medium for approximately 42 hours.[12]

-

Viability Assessment: Tissue viability is determined by the MTT assay.[13][15]

-

Interpretation: A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[13][15]

Figure 3: Experimental workflow for in vitro skin irritation testing (OECD 439).

Skin Sensitization: ISO 10993-10 (Guinea Pig Maximization Test)

The GPMT is a widely used in vivo method to assess the sensitization potential of a substance.[17][18][19]

Methodology:

-

Induction Phase:

-

Intradermal Induction: Guinea pigs are injected with the test material (with and without adjuvant) and adjuvant alone.

-

Topical Induction: One week later, the injection sites are treated topically with the test material under an occlusive patch for 48 hours.

-

-

Challenge Phase: Two weeks after the topical induction, both the test and control animals are challenged with the test material at a non-irritating concentration on a naive site under an occlusive patch for 24 hours.

-

Evaluation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored.

-

Interpretation: The incidence and severity of the skin reactions in the test group are compared to the control group. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive reaction compared to the control animals.

Figure 4: Experimental workflow for skin sensitization testing (GPMT).

Conclusion

Based on the extensive data available for dimethicone and related siloxane polymers, this compound is considered to have a very favorable biocompatibility and safety profile. Its large molecular weight limits dermal absorption, and it demonstrates a lack of significant cytotoxicity, skin irritation, sensitization, or genotoxicity. Its primary interaction with the skin is through the formation of a physical barrier, which can indirectly influence skin physiology through hydration and mechanotransduction. The established safety and biocompatibility of this compound support its continued use in a wide range of cosmetic and pharmaceutical applications.

References

- 1. Final report on the safety assessment of stearoxy dimethicone, dimethicone, methicone, amino bispropyl dimethicone, aminopropyl dimethicone, amodimethicone, amodimethicone hydroxystearate, behenoxy dimethicone, C24-28 alkyl methicone, C30-45 alkyl methicone, C30-45 alkyl dimethicone, cetearyl methicone, this compound, dimethoxysilyl ethylenediaminopropyl dimethicone, hexyl methicone, hydroxypropyldimethicone, stearamidopropyl dimethicone, stearyl dimethicone, stearyl methicone, and vinyldimethicone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cir-safety.org [cir-safety.org]

- 4. specialchem.com [specialchem.com]

- 5. Page loading... [guidechem.com]

- 6. cir-safety.org [cir-safety.org]

- 7. cir-safety.org [cir-safety.org]

- 8. blog.johner-institute.com [blog.johner-institute.com]

- 9. x-cellr8.com [x-cellr8.com]

- 10. mddionline.com [mddionline.com]

- 11. Cytotoxicity Testing — ISO 10993–5 | by Medistri | Medium [medium.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. iivs.org [iivs.org]

- 16. nucro-technics.com [nucro-technics.com]

- 17. nhiso.com [nhiso.com]

- 18. New Horizons in Skin Sensitization Assessment of Complex Mixtures: The Use of New Approach Methodologies Beyond Regulatory Approaches [mdpi.com]

- 19. ISO 10993-10 Skin Sensitization: Everything You Need to Know [testlabsuk.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of Cetyl Dimethicone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl dimethicone, an alkyl-modified polysiloxane, is a key ingredient in a myriad of pharmaceutical and cosmetic formulations, valued for its unique sensory properties and film-forming capabilities. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring product quality, safety, and performance, particularly for formulations subjected to heat during manufacturing, storage, or application. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its degradation mechanisms, the analytical techniques used for its characterization, and the nature of its decomposition byproducts.

Introduction

This compound is a silicone polymer with a polydimethylsiloxane (PDMS) backbone, where some of the methyl groups are substituted with cetyl (C16H33) groups. This alkyl modification imparts a unique combination of properties, including increased compatibility with organic ingredients and a distinct, less-greasy feel compared to traditional dimethicone. The thermal stability of this polymer is a critical parameter, influencing its processing, formulation, and long-term stability. This guide delves into the core aspects of its thermal degradation, providing researchers and formulation scientists with the necessary knowledge to optimize its use.

Thermal Degradation Mechanisms

The thermal degradation of this compound is a complex process influenced by factors such as temperature, atmosphere, and the presence of catalysts. The degradation primarily involves the scission of the siloxane (Si-O) and silicon-carbon (Si-C) bonds in the polymer backbone and side chains. Two main degradation pathways are generally considered:

-

Unzipping Depolymerization: This is a dominant mechanism for polysiloxanes, particularly in inert atmospheres. It involves the backbiting of the siloxane chain, leading to the formation of cyclic siloxane oligomers, which are volatile. The presence of terminal hydroxyl groups can catalyze this process.

-

Radical Chain Scission: At higher temperatures, homolytic cleavage of the Si-C and C-H bonds can occur, leading to the formation of free radicals. These radicals can then participate in a cascade of reactions, including hydrogen abstraction and cross-linking, resulting in the formation of a variety of volatile and non-volatile products. In the presence of oxygen, this process is accelerated and leads to the formation of silica (SiO2), carbon oxides, and water.

The long cetyl chains in this compound can also undergo thermal cracking, leading to the formation of a mixture of smaller hydrocarbons.

Degradation Pathway Diagram

Figure 1: Thermal degradation pathways of this compound.

Analytical Techniques for Thermal Analysis

Several analytical techniques are employed to characterize the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides crucial information about the onset of degradation, the temperature of maximum weight loss, and the amount of residual char.

Experimental Protocol: TGA of this compound

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of degradation (Tonset), the temperature of maximum weight loss rate (Tmax) from the first derivative of the TGA curve (DTG), and the percentage of residue at the end of the experiment.

Workflow for TGA Analysis

Figure 2: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and crystallization behavior, which can be affected by thermal degradation.

Experimental Protocol: DSC of this compound

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at -50 °C.

-

Ramp up to 100 °C at a heating rate of 10 °C/min.

-

Hold for 2 minutes.

-

Cool down to -50 °C at a rate of 10 °C/min.

-

Hold for 2 minutes.

-

Ramp up to 400 °C at a heating rate of 10 °C/min (to observe degradation).

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm), glass transition temperature (Tg), and any exothermic or endothermic events related to degradation.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Py-GC-MS of this compound

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of the this compound sample into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: 600 °C.

-

Pyrolysis Time: 10-20 seconds.

-

Carrier Gas: Helium.

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

-

MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

Quantitative Data on Thermal Degradation

While specific data for this compound is limited in publicly available literature, data from analogous long-chain alkyl-modified silicones and polydimethylsiloxane provides valuable insights.

| Parameter | This compound (Representative Data) | Polydimethylsiloxane (PDMS) | Test Condition |

| TGA Onset of Degradation (Tonset) | ~350 - 400 °C | ~350 - 450 °C | 10 °C/min in N2 |

| TGA Temp. of Max. Weight Loss (Tmax) | ~450 - 500 °C | ~450 - 550 °C | 10 °C/min in N2 |

| TGA Residue at 800 °C | < 5% | < 5% | 10 °C/min in N2 |

| DSC Melting Point (Tm) | ~15 - 25 °C | Not applicable (liquid at RT) | 10 °C/min |

Note: The thermal stability of long-chain alkyl silicone oils has been reported to be stable up to approximately 450°C. The presence of the long alkyl chain in this compound may slightly lower the initial degradation temperature compared to pure PDMS due to the lower thermal stability of C-C bonds compared to Si-O bonds.

Degradation Products

Py-GC-MS analysis of this compound is expected to reveal a complex mixture of degradation products.

| Product Class | Specific Examples | Origin |

| Cyclic Siloxanes | Hexamethylcyclotrisiloxane (D3), Octamethylcyclotetrasiloxane (D4), Decamethylcyclopentasiloxane (D5), and higher oligomers. | Unzipping of the PDMS backbone. |

| Linear Siloxanes | Short-chain linear polydimethylsiloxanes. | Random scission of the PDMS backbone. |

| Hydrocarbons | A series of alkanes and alkenes. | Thermal cracking of the cetyl (C16) side chains. |

| Aromatic Compounds | Traces of benzene, toluene, etc. (if present as impurities or from specific degradation pathways). | Side reactions at high temperatures. |

| Inorganic Residue | Silicon dioxide (Silica). | In oxidative degradation. |

Conclusion

This compound exhibits good thermal stability, with degradation commencing at temperatures generally above 350 °C in an inert atmosphere. The primary degradation mechanisms involve unzipping of the polysiloxane backbone to form cyclic siloxanes and radical scission leading to a variety of smaller molecules, including hydrocarbons from the cetyl side chains. In the presence of oxygen, degradation is more extensive, leading to the formation of silica. A thorough understanding of these degradation processes and the application of appropriate analytical techniques such as TGA, DSC, and Py-GC-MS are essential for formulators and researchers to ensure the stability and safety of products containing this compound, particularly when exposed to elevated temperatures. Further studies focusing specifically on the quantitative thermal analysis of various grades of this compound would be beneficial for a more precise understanding of its thermal behavior.

Cetyl Dimethicone: A Technical Examination of its Physical State

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl dimethicone, an alkyl-modified polysiloxane, is a versatile ingredient in the cosmetic and pharmaceutical industries, valued for its conditioning properties and favorable safety profile. A critical aspect of its formulation is its physical state at ambient temperatures. This technical guide synthesizes available data to clarify whether this compound exists as a liquid or a wax, providing a comprehensive overview of its physicochemical properties, the methodologies used to determine them, and its established biological safety. The evidence indicates that while this compound is predominantly a liquid at room temperature, its physical state can be influenced by its specific grade and the surrounding thermal conditions, occasionally presenting as a waxy solid at or below 20°C.

Physicochemical Properties of this compound

This compound's identity as either a liquid or a wax is not absolute and is dependent on factors such as grade, purity, and ambient temperature. Technical data sheets and scientific sources describe it as ranging from a "clear liquid" to a "liquid to waxy organopolysiloxane".[1] Some grades may solidify at temperatures below 20°C.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound compiled from various technical sources.

| Property | Value | Source(s) |

| Physical State at Room Temperature | Primarily a clear, viscous liquid. May be a waxy solid depending on the grade and temperature. | [2][3][4] |

| Melting Point | 15 - 20 °C | [2] |

| Viscosity | 40 - 250 cSt | [2][3] |

| Appearance | Clear to straw-colored liquid or waxy solid. | [2][3] |

| Solubility | Insoluble in water. Soluble in mineral oil and cyclopentasiloxane. | [3] |

Experimental Protocols for Physical State Determination

Standardized methods are employed to characterize the physical state of materials like this compound, particularly its melting point and viscosity.

Determination of Melting Point

For waxy or semi-solid materials, the drop melting point is a common and indicative property.

ASTM D127: Standard Test Method for Drop Melting Point of Petroleum Wax, Including Petrolatum

-

Principle: This method determines the temperature at which a material becomes sufficiently fluid to drop from a thermometer bulb under controlled conditions.[3][5] It is particularly useful for petrolatums and other microcrystalline waxes.[3][6]

-

Apparatus: The apparatus consists of a specialized thermometer, test tubes, a water bath, and cork stoppers.

-

Procedure:

-

A sample of the this compound is melted and then deposited onto the bulb of two thermometers by dipping the chilled thermometers into the molten sample.

-

The thermometers with the solidified sample are placed into test tubes.

-

The test tubes are heated in a water bath at a controlled rate.

-

The temperature at which the first drop of molten material falls from each thermometer bulb is recorded.

-

The average of these two temperatures is reported as the drop melting point.[5]

-

Determination of Viscosity

The viscosity of silicone fluids is a key parameter in their characterization and application.

ASTM D4283: Standard Test Method for Viscosity of Silicone Fluids

-

Principle: This method measures the kinematic viscosity of silicone fluids.[1][4] Kinematic viscosity is the measure of a fluid's internal resistance to flow under gravitational forces.

-

Apparatus: The method typically employs glass capillary viscometers, such as the Ostwald, Ubbelohde, or Cannon-Fenske types, placed in a constant temperature bath.[1]

-

Procedure:

-

The this compound sample is introduced into the viscometer.

-

The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

-

The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

Biological Activity and Safety Profile

Extensive safety assessments of this compound have been conducted, primarily in the context of its use in cosmetic formulations.

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in cosmetic products.[7][8] Due to its large molecular weight, significant dermal absorption is considered unlikely.[7][8] No evidence from the reviewed literature suggests that this compound interacts with specific biological signaling pathways to elicit pharmacological effects. Its primary function is as a surface conditioning agent. The European Chemicals Agency (ECHA) also provides information on its properties, classifying it as potentially toxic or harmful under certain conditions, which is standard for many chemicals and underscores the importance of proper handling and formulation.[9]

Visualizing the Determinants of Physical State

The physical state of this compound is not static but is influenced by several factors. The following diagram illustrates the logical relationship between these factors and the resulting physical state.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. ASTM D127 - Drop Melting Point of Petroleum Wax, Including Petrolatum [appliedtesting.com]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. kaycantest.com [kaycantest.com]

- 6. Melting point - WaxPedia [waxpedia.org]

- 7. Final report on the safety assessment of stearoxy dimethicone, dimethicone, methicone, amino bispropyl dimethicone, aminopropyl dimethicone, amodimethicone, amodimethicone hydroxystearate, behenoxy dimethicone, C24-28 alkyl methicone, C30-45 alkyl methicone, C30-45 alkyl dimethicone, cetearyl methicone, this compound, dimethoxysilyl ethylenediaminopropyl dimethicone, hexyl methicone, hydroxypropyldimethicone, stearamidopropyl dimethicone, stearyl dimethicone, stearyl methicone, and vinyldimethicone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ireadlabelsforyou.com [ireadlabelsforyou.com]

- 9. ewg.org [ewg.org]

Methodological & Application

Application Notes and Protocols for Utilizing Cetyl Dimethicone in Water-in-Oil Emulsion Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Water-in-oil (W/O) emulsions are complex systems where aqueous droplets are dispersed within a continuous oil phase. These formulations are highly valued in the pharmaceutical and cosmetic industries for their unique sensory properties, water resistance, and ability to deliver both hydrophilic and lipophilic active ingredients. However, achieving long-term stability in W/O emulsions can be challenging. This document provides detailed application notes and protocols for the use of cetyl dimethicone, a silicone-based emulsifier, in the formulation of stable and effective W/O emulsions.

This compound, particularly Cetyl PEG/PPG-10/1 Dimethicone (commercially available as ABIL® EM 90), is a potent non-ionic W/O emulsifier.[1] Its unique polymeric and polyfunctional structure, comprising a flexible siloxane backbone with both hydrophilic (polyethylene glycol/polypropylene glycol) and lipophilic (cetyl) moieties, enables the formation of highly stable emulsions.[1][2] This emulsifier is effective at low concentrations and is compatible with a wide range of cosmetic and pharmaceutical ingredients.[1]

Properties of this compound (Cetyl PEG/PPG-10/1 Dimethicone)

This compound is a clear to hazy, colorless to straw-colored liquid.[2] As a polysiloxane polyalkyl polyether block copolymer, it is specifically designed for use as a silicone emulsifier in W/O emulsions.[2]

Key Properties:

-

HLB Value: Approximately 5, which is ideal for promoting the formation of W/O emulsions.[1]

-

Chemical Nature: Non-ionic, providing high compatibility with a wide range of active ingredients and electrolytes.

-

Solubility: Oil-soluble.

-

Appearance: Clear, viscous liquid.

Formulation Guidelines

The concentration of this compound, the oil-to-water ratio, and the inclusion of stabilizers are critical factors in formulating stable W/O emulsions.

Concentration Ranges

The following table summarizes typical concentration ranges for the key components of a W/O emulsion formulated with this compound.

| Component | Concentration Range (%) | Purpose |

| This compound | 1.5 - 5.0 | Primary W/O Emulsifier |

| Oil Phase | 20 - 35 | Continuous Phase |

| Water Phase | 60 - 78.5 | Dispersed Phase |

| Waxes/Thickeners | 0.5 - 2.0 | Consistency and Stability |

| Electrolytes (e.g., NaCl, MgSO₄) | 0.5 - 1.0 | Stability Enhancement |

Example Formulations

The tables below provide examples of stable W/O emulsion formulations from scientific literature.

Example Formulation 1: Basic W/O Emulsion

| Ingredient | Concentration (%) |

| This compound (ABIL® EM 90) | 4.0 |

| Mineral Oil | 16.0 |

| Distilled Water | 75.0 |

| Rose Oil | 1.0 |

| Grape Seed Extract | 4.0 |

| Total | 100.0 |

Source: Development of this compound based water-in-oil emulsion containing botanicals: Physical characteristics and stability.[3][4]

Example Formulation 2: W/O/W Multiple Emulsion (Primary Emulsion)

| Ingredient | Concentration (%) |

| This compound Copolyol | 2.4 |

| Paraffin Oil | 13.6 |

| Polysorbate 80 | 0.8 |

| Water Phase | 83.2 |

| Total | 100.0 |

Source: Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using this compound copolyol and Polysorbate 80.[5]

Experimental Protocols

Protocol for Preparation of a W/O Emulsion

This protocol outlines the steps for preparing a W/O emulsion using this compound.

Materials and Equipment:

-

Beakers

-

Water bath or heating mantle

-

Overhead stirrer with propeller blade

-

Homogenizer (optional but recommended)

-

This compound

-

Oil phase ingredients (e.g., mineral oil, silicone oils)

-

Aqueous phase ingredients (e.g., distilled water, glycerin, actives)

-

Electrolytes (e.g., NaCl or MgSO₄)

Procedure:

-

Phase Preparation:

-

In a suitable beaker, combine all oil-soluble ingredients, including this compound and any waxes. This constitutes the oil phase.

-

In a separate beaker, combine all water-soluble ingredients, including distilled water, humectants, and electrolytes. This is the aqueous phase.

-

-

Heating:

-

Heat both the oil phase and the aqueous phase separately to 75°C ± 1°C. Stir both phases until all components are dissolved and uniform.

-

-

Emulsification:

-

Slowly add the aqueous phase to the oil phase drop by drop with continuous stirring at approximately 2000 rpm using an overhead stirrer.[3]

-

Continue stirring for 15-20 minutes after all the aqueous phase has been added.

-

-

Homogenization:

-

For improved stability and a smaller droplet size, homogenize the emulsion. Reduce the stirring speed to 1000 rpm for 5 minutes, then further reduce to 500 rpm for another 5 minutes until the emulsion has cooled to room temperature.[3]

-

-

Cooling:

-

Continue gentle stirring until the emulsion reaches room temperature.

-

Protocol for Stability Testing

To ensure the long-term stability of the formulated W/O emulsion, a series of tests should be conducted.

4.2.1. Physical and Visual Assessment

-

Procedure: Store samples of the emulsion at various temperatures (e.g., 8°C, 25°C, and 40°C) and relative humidity (e.g., 75% RH).[3] Observe the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any changes in color, odor, or appearance of phase separation.

-

Expected Outcome: A stable emulsion will show no significant changes in its physical characteristics over the testing period.

4.2.2. pH Measurement

-

Procedure: Measure the pH of the aqueous phase before emulsification.[6] To measure the pH of the final emulsion, a sample can be diluted with a suitable solvent to break the emulsion and allow for measurement of the aqueous phase pH.

-

Expected Outcome: The pH should remain within the desired range for the intended application (e.g., skin pH of 4.5-5.5 for topical products).

4.2.3. Viscosity Measurement

-

Equipment: Brookfield Viscometer or a similar rotational viscometer.

-

Procedure:

-

Turn on the viscometer and allow it to auto-zero.

-

Select an appropriate spindle and rotational speed. For high viscosity emulsions, a smaller spindle and lower speed are recommended.[7][8]

-

Immerse the spindle in the emulsion sample, ensuring the fluid level is at the immersion groove.[7][8]

-

Allow the reading to stabilize before recording the viscosity value.

-

Conduct measurements at different temperatures to assess thermal stability.

-

-

Expected Outcome: Viscosity may decrease with increasing temperature, but a stable emulsion should not show drastic changes that indicate structural breakdown.

4.2.4. Centrifugation Test

-

Procedure: Centrifuge a sample of the emulsion at a specified speed (e.g., 3000-5000 rpm) for a set duration (e.g., 30 minutes).

-

Expected Outcome: A stable emulsion will not show any phase separation after centrifugation.

4.2.5. Droplet Size Analysis

-

Equipment: Optical microscope with a calibrated eyepiece or image analysis software.

-

Procedure:

-

If necessary, dilute the emulsion to allow for clear visualization of individual droplets.[9]

-

Place a small drop of the sample on a microscope slide and cover with a coverslip.[9]

-

Observe the droplets under the microscope and capture images at various locations.

-

Measure the diameter of a representative number of droplets to determine the average droplet size and size distribution.[9]

-

-

Expected Outcome: A stable emulsion will have a small and uniform droplet size distribution. An increase in droplet size over time indicates coalescence and instability.

Stability Testing Parameters

| Parameter | Method | Storage Conditions | Observation Intervals | Acceptance Criteria |

| Appearance | Visual Inspection | 8°C, 25°C, 40°C, 40°C/75% RH | 24h, 1 wk, 1 mo, 3 mo | No phase separation, color change, or odor change |

| pH | pH meter | 25°C | 1 wk, 1 mo, 3 mo | Within ±0.5 of initial value |

| Viscosity | Rotational Viscometer | 25°C | 1 wk, 1 mo, 3 mo | No significant change from initial value |

| Centrifugation | Centrifuge (3000 rpm, 30 min) | 25°C | Initial, 3 mo | No phase separation |

| Droplet Size | Optical Microscopy | 25°C | Initial, 3 mo | No significant increase in average droplet size |

Mechanism of Emulsion Stabilization

This compound effectively stabilizes W/O emulsions through its unique molecular structure. The flexible siloxane backbone allows the emulsifier to orient itself efficiently at the oil-water interface. The lipophilic cetyl groups anchor in the continuous oil phase, while the hydrophilic PEG/PPG chains extend into the dispersed water droplets. This creates a stable interfacial film that prevents the coalescence of water droplets.

The addition of electrolytes, such as sodium chloride or magnesium sulfate, to the aqueous phase further enhances stability by reducing the van der Waals attractive forces between the water droplets.

References

- 1. mychem.ir [mychem.ir]

- 2. Cetyl PEG/PPG-10/1 Dimethicone | Cosmetic Ingredients Guide [ci.guide]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. schoolofnaturalskincare.com [schoolofnaturalskincare.com]

- 7. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 8. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Cetyl Dimethicone as an Excipient in Topical Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cetyl dimethicone as an excipient in the formulation of topical drug delivery systems. This document outlines the key physicochemical properties of this compound, formulation strategies, and detailed protocols for the characterization and evaluation of final formulations.

Introduction to this compound

This compound is a silicone polymer that finds extensive application in the cosmetic and pharmaceutical industries as an excipient.[1][2] It is an alkyl-modified silicone, specifically a copolymer of dimethylsiloxane and a cetyl (C16) alkyl chain. This modification imparts unique properties that are highly desirable in topical formulations.

Key Properties:

-

Emollience and Skin Feel: this compound provides a smooth, silky, and non-greasy feel to topical products, which can improve patient compliance.[1]

-

Film-Forming and Occlusivity: It forms a protective, water-repellent barrier on the skin.[1][3] This film can help to reduce transepidermal water loss (TEWL) and may enhance the penetration of certain active pharmaceutical ingredients (APIs) by increasing skin hydration.

-